Ethyl 7-chloro-3-oxoheptanoate
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Overview
Description
Ethyl 7-chloro-3-oxoheptanoate is an organochlorine compound . It is a product of the Grignard reaction and can be used to synthesize organic compounds .
Synthesis Analysis
The synthesis of this compound involves reacting ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C9H15ClO3 . The average mass is 206.67 Da and the monoisotopic mass is 206.070969 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3 . The boiling point is 281.2±23.0 °C at 760 mmHg . The flash point is 111.3±21.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Synthesis of Complex Organic Compounds
Ethyl 7-chloro-3-oxoheptanoate plays a crucial role as an intermediate in the synthesis of various complex organic compounds. It has been used in the preparation of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, a compound of interest in the field of organic chemistry and potential pharmaceutical applications (Takeda, Amano, & Tsuboi, 1977).
Intermediate in Cilastatin Synthesis
Ethyl 7-chloro-2-oxoheptylate, closely related to this compound, has been identified as an intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor. This synthesis involves multiple steps, including esterification, cyclization, and alkylation, demonstrating the compound's importance in the synthesis of medically significant substances (Chen Xin-zhi, 2006).
Photophysicochemical Studies
In photophysicochemical research, ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate derivatives have been synthesized for studying their properties. These studies are significant in understanding the photophysical and photochemical behaviors of complex organic compounds (Kuruca et al., 2018).
Gas Chromatography and Mass Spectrometry
Ethyl 7-chloro-2-oxohepanoate has been analyzed using gas chromatography, and its impurities identified via gas chromatography-mass spectrometry. This research is pivotal in ensuring the purity and quality of chemical compounds used in various scientific applications (Ding Li, 2007).
Role in Synthesizing Naphthyridone Derivatives
Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, synthesized through a microwave-assisted method, is an important intermediate for the preparation of naphthyridone derivatives. These compounds have gained attention due to their broad spectrum of biological activity, showcasing the significance of this compound in medicinal chemistry (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-chloro-3-oxoheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPOIABOXLXYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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